molecular formula C11H14N2O B13288572 Piperidin-4-yl(pyridin-3-yl)methanone

Piperidin-4-yl(pyridin-3-yl)methanone

Cat. No.: B13288572
M. Wt: 190.24 g/mol
InChI Key: UOMRXGPLZBRRSY-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyridin-3-yl)methanone is an organic compound that features a piperidine ring and a pyridine ring connected by a methanone group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine rings makes it a versatile scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(pyridin-3-yl)methanone typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of Grignard reagents, where a piperidine derivative is reacted with a pyridine derivative in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert the methanone group to a methanol group, altering the compound’s properties.

    Substitution: The piperidine and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Piperidin-4-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: Piperidin-4-yl(pyridin-3-yl)methanone is unique due to its specific arrangement of the piperidine and pyridine rings, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

piperidin-4-yl(pyridin-3-yl)methanone

InChI

InChI=1S/C11H14N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9,12H,3-4,6-7H2

InChI Key

UOMRXGPLZBRRSY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=CN=CC=C2

Origin of Product

United States

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